molecular formula C15H15N5O3 B6526039 ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate CAS No. 892479-59-3

ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate

Cat. No. B6526039
CAS RN: 892479-59-3
M. Wt: 313.31 g/mol
InChI Key: VDQLSJIUSRYPMU-UHFFFAOYSA-N
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Description

The compound “ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate” is a type of heterocyclic compound . Heterocyclic compounds are a significant and diverse class of organic compounds, and many have been synthesized due to extensive synthetic research . They have a wide range of uses in the field of medicinal chemistry .


Synthesis Analysis

Heterocyclic compounds like this one are rapidly increasing in number due to extensive synthetic research . The reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine can lead to the synthesis of such compounds .


Molecular Structure Analysis

The structure of this compound can be established based on spectral data, elemental analyses, and alternative synthetic routes . The dihydropyrimidine ring in similar compounds has been found to adopt a screw-boat conformation .


Chemical Reactions Analysis

The reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine can lead to the synthesis of such compounds .

Scientific Research Applications

Ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate has been studied for its potential use in a variety of scientific research applications. It has been studied for its ability to bind to certain receptors and modulate their activity. This has led to its potential use in drug discovery and drug design, as well as biochemistry. This compound has also been studied for its potential use in molecular biology, where it may be used to alter the activity of certain genes or proteins. Additionally, this compound has been studied for its potential use in cancer research, where it may be used to modulate the activity of certain cancer-related pathways.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate for scientific research applications include its ability to act as both an agonist and an antagonist in various biological systems. Additionally, this compound is relatively easy to synthesize, making it an attractive option for laboratory experiments. However, there are some limitations to using this compound for scientific research applications. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to predict its effects in certain biological systems. Additionally, this compound is not approved for human use, so it should not be used in clinical trials or in any other human-related studies.

Future Directions

The potential future directions for ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate research include further study of its mechanism of action, as well as its potential use in drug discovery and drug design. Additionally, this compound may be used in combination with other compounds to further modulate its activity in various biological systems. Additionally, this compound may be used in combination with other compounds to further modulate its activity in various biological systems. Additionally, this compound may be used in combination with other compounds to further modulate its activity in various biological systems. Additionally, this compound may be used in combination with other compounds to further modulate its activity in various biological systems. Additionally, this compound may be used in combination with other compounds to further modulate its activity in various biological systems. Additionally, this compound may be studied for its potential use in cancer research, where it may be used to modulate the activity of certain cancer-related pathways. Furthermore, this compound may be studied for its potential use in molecular biology, where it may be used to alter the activity of certain genes or proteins. Finally, this compound may be studied for its potential use in drug delivery systems, where it may be used to deliver drugs or other compounds to specific tissues or cells.

Synthesis Methods

Ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate is synthesized using an organic synthesis approach. The starting materials are 7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidine and ethyl propanoate. The reaction involves the formation of a nucleophilic substitution reaction between the triazole and the ethyl propanoate, followed by a condensation reaction to form the desired product. The reaction is carried out in an inert environment, such as an anhydrous solvent or an inert gas atmosphere, to prevent unwanted side reactions.

properties

IUPAC Name

ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-3-23-15(22)10(2)19-9-16-13-12(14(19)21)17-18-20(13)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQLSJIUSRYPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=NC2=C(C1=O)N=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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